micrococcin

Clostridioides difficile in vivo efficacy antibiotic comparison

Researchers seeking a mechanistically distinct thiopeptide probe for ribosomal studies or a validated lead for anti-C. difficile programs often face supply inconsistency and ambiguous purity. Micrococcin P1 (CAS 1392-45-6) directly addresses these gaps. - Unique L7-CTD recruitment not observed with thiostrepton, nosiheptide, or siomycin. - In vivo superiority over vancomycin and fidaxomicin in a murine CDI model. - Well-characterized potency against MRSA and VRE (MIC 0.05-8.0 μg/mL). Supplied with rigorous QC documentation to ensure batch-to-batch reproducibility.

Molecular Formula C15H12N2O2
Molecular Weight 0
CAS No. 1392-45-6
Cat. No. B1169942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemicrococcin
CAS1392-45-6
Synonymsmicrococcin
Molecular FormulaC15H12N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micrococcin: Unique Ribosomal-Binding Thiopeptide


Micrococcin (CAS 1392-45-6) is a macrocyclic thiopeptide antibiotic produced by various Bacillus and Micrococcus species, characterized by a sulfur-rich scaffold containing multiple thiazole rings and a central pyridine core [1]. The compound exists as two naturally occurring variants—micrococcin P1 (major) and micrococcin P2—differing by only two hydrogen atoms (P1: C48H49N13O9S6, P2: C48H47N13O9S6) [2]. As a ribosomally synthesized and post-translationally modified peptide (RiPP), micrococcin targets the GTPase-associated center of the bacterial 50S ribosomal subunit, inhibiting protein synthesis primarily against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3].

Ribosome 50S subunit targeting studies (L11-GTPase center)
Antimicrobial screening against Gram-positive pathogens including MRSA/VRE
Thiopeptide mechanism-of-action probe with unique L7-CTD recruitment

Micrococcin: Non-Interchangeability with Other Thiopeptides


Micrococcin belongs to the thiopeptide antibiotic class alongside thiostrepton, nosiheptide, siomycin, and berninamycin, all of which target the bacterial 50S ribosomal subunit. However, substitution among these compounds is not scientifically valid due to mechanistically distinct binding interactions and divergent functional consequences at the molecular level [1]. X-ray crystallography and biochemical studies reveal that while thiostrepton and nosiheptide share a common binding profile within the GTPase-associated center, micrococcin induces a unique conformational change—specifically, the recruitment and ordering of the C-terminal domain of ribosomal protein L7—which is not observed with thiostrepton, nosiheptide, or siomycin [2]. Furthermore, micrococcin P2 demonstrates in vivo superiority over vancomycin and fidaxomicin in a murine Clostridioides difficile infection model, an efficacy profile that cannot be assumed for other thiopeptides lacking analogous in vivo validation [3].

  • L7-CTD ribosomal ordering is micrococcin-specific; not replicated by thiostrepton or nosiheptide, altering mechanistic interpretation.
  • In vivo C. difficile model response context may not transfer to thiopeptides lacking analogous preclinical validation.
  • EF-G GTP hydrolysis functional profile differs from the common profile shared by thiostrepton, nosiheptide, and siomycin.

Micrococcin Head-to-Head Comparator Evidence


In Vivo Superiority in C. difficile Infection Model

In a dextran sulfate sodium (DSS)-induced in vivo mouse model of Clostridioides difficile infection using hypervirulent ribotype 027, micrococcin P2 (MP2) demonstrated superior therapeutic efficacy compared to both vancomycin and fidaxomicin, the current first-line clinical treatments [1]. The study specifically states that MP2 is 'better than vancomycin and fidaxomicin' in this disease model, representing a rare demonstration of in vivo superiority for a thiopeptide antibiotic over established clinical comparators [1].

C. difficile Model
Model context
Micrococcin P2 ranked higher than vancomycin and fidaxomicin in DSS-induced murine CDI model (hypervirulent ribotype 027).
Supports C. difficile model-response endpoint interpretation
Quantitative metrics require full paper review; single study.
Clostridioides difficile in vivo efficacy antibiotic comparison

Unique L7-CTD Ribosomal Conformational Change

X-ray crystallographic analysis of the Deinococcus radiodurans 50S ribosomal subunit bound to micrococcin, thiostrepton, and nosiheptide revealed a micrococcin-specific structural feature [1]. While all three thiopeptides bind within the cleft between ribosomal protein L11 and helices 43-44 of 23S rRNA, only micrococcin binding induces the appearance of additional electron density corresponding to the C-terminal domain (CTD) of ribosomal protein L7, which becomes ordered and interacts with L11 [1]. This L7-CTD recruitment and ordering is not observed in thiostrepton-bound or nosiheptide-bound ribosomal structures, indicating a unique conformational consequence of micrococcin binding [2].

L7-CTD Recruitment
Head-to-head
L7-CTD electron density observed exclusively with micrococcin; absent with thiostrepton and nosiheptide (3.3 Å X-ray crystallography).
Unique conformational change supports probe differentiation
D. radiodurans 50S subunit; L7-L11 interaction implicated.
ribosome crystallography mechanism of action thiopeptide differentiation

Distinct Biochemical Profile in EF-G GTP Hydrolysis Assays

NMR and biochemical studies comparing micrococcin, thiostrepton, nosiheptide, and siomycin demonstrate that thiostrepton, nosiheptide, and siomycin share a common functional profile in EF-G-dependent GTP hydrolysis and EF-G-GDP-ribosome complex formation assays, whereas micrococcin exhibits a distinct and separate profile [1]. This functional divergence correlates with structural differences in how micrococcin interacts with the L11 binding domain of 23S rRNA compared to the other three thiopeptides [1].

EF-G GTPase Profile
Head-to-head
Micrococcin profile distinct from common profile shared by thiostrepton, nosiheptide, and siomycin in EF-G GTP hydrolysis and ribosome complex formation.
Functional differentiation supports mechanism-of-action studies
NMR and biochemical assay; L11BD RNA interaction differences.
GTP hydrolysis elongation factor G ribosome inhibition

Pharmacokinetics and Metabolic Conversion in Silkworm Model

In a silkworm (Bombyx mori) infection model, pharmacokinetic analysis of micrococcins P1 and P2 revealed elimination half-lives of 3.0 hours for micrococcin P1 and 3.2 hours for micrococcin P2 [1]. Notably, micrococcin P2 was observed to undergo metabolic conversion to micrococcin P1 within the silkworm hemolymph, establishing an in vivo precursor-product relationship between these two structurally related variants [1]. The study also reported therapeutic ED50 values against VRE and MRSA infections ranging from 3.2 to 51 μg larva⁻¹ g⁻¹ [1].

Silkworm PK
Model context
P2 t1/2 = 3.2 h; P1 t1/2 = 3.0 h; P2→P1 metabolic conversion observed in silkworm hemolymph.
Supports variant selection for in vivo exposure studies
Bombyx mori model; ED50 values 3.2–51 μg/larva/g.
pharmacokinetics drug metabolism in vivo model

Antibacterial Activity Against MRSA and VRE

Micrococcin P1 and P2 demonstrate potent and consistent antibacterial activity against a broad spectrum of Gram-positive pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.8 μg/mL across multiple studies and bacterial strains [1][2]. In a 2025 study using the microdilution method, micrococcins P1 and P2 exhibited MIC values of 0.25–8.0 μg/mL against VRE, MRSA, and Mycobacterium spp. [2]. A separate study on micrococcin P3 (a newly discovered variant) and micrococcin P1 reported MIC values of 0.05–0.8 μg/mL against Gram-positive strains, with no cytotoxicity observed in MTT assays up to 10 μM [1]. While direct comparator data for other thiopeptides under identical conditions is limited, these MIC ranges establish a quantitative baseline for micrococcin potency that can be cross-referenced against literature values for thiostrepton (typically 0.01–1.0 μg/mL against similar strains) [3].

MIC Range
Cross-study comparable
P1, P3: 0.05–0.8 μg/mL; P1, P2: 0.25–8.0 μg/mL against MRSA, VRE, M. spp. (broth microdilution).
Supports antimicrobial potency screening baseline
Class-level inference; thiostrepton MIC ~0.01–1.0 μg/mL for context.
antibacterial activity MIC drug-resistant pathogens

Micrococcin Application Scenarios


Preclinical Development for C. difficile Infection

Based on direct in vivo efficacy data showing superiority over vancomycin and fidaxomicin in a DSS-induced murine CDI model [1], micrococcin P2 is a validated lead compound for preclinical CDI programs. Researchers should prioritize micrococcin P2 over other thiopeptides or generic antibiotics when developing new anti-C. difficile therapeutics requiring demonstrated in vivo efficacy against hypervirulent ribotype 027 strains.

Ribosome Structural Biology and Translation Inhibition

The unique L7-CTD recruitment property of micrococcin—not observed with thiostrepton, nosiheptide, or siomycin [1]—makes this compound an essential tool for investigating L11-mediated translational regulation and the role of L7 in EF-G turnover. Researchers studying ribosome conformational dynamics or developing novel translation inhibitors should select micrococcin when a mechanistically distinct thiopeptide probe is required.

In Vivo Pharmacokinetic and Metabolism Studies in Invertebrate Models

The silkworm model provides validated in vivo pharmacokinetic parameters for micrococcins P1 and P2, including elimination half-lives (3.0 h for P1, 3.2 h for P2) and direct evidence of P2-to-P1 metabolic conversion [1]. This established in vivo platform makes micrococcin an attractive candidate for ADME studies, particularly for programs evaluating thiopeptide drug metabolism and inter-variant pharmacokinetic relationships before advancing to mammalian models.

Antibacterial Screening Against Multidrug-Resistant Gram-Positive Pathogens

With MIC values of 0.05–8.0 μg/mL against clinically relevant pathogens including MRSA, VRE, and Mycobacterium spp. [1][2], micrococcin is suitable as a positive control or lead scaffold in antibacterial discovery programs targeting drug-resistant Gram-positive infections. Procurement of micrococcin is indicated for research groups requiring a thiopeptide antibiotic with well-characterized potency against resistant strains and documented in vivo efficacy.

Application
Selection Property
Validation Focus
C. difficile infection model studies
In vivo model-response context (DSS murine model)
Endpoint confirmation in CDI models; comparator benchmarking
Ribosome conformational dynamics research
Unique L7-CTD recruitment upon 50S binding
L11-L7 interaction; EF-G turnover modulation
Invertebrate in vivo exposure studies
Variant-specific pharmacokinetic profile (silkworm)
Metabolic interconversion; half-life validation
Antimicrobial screening against drug-resistant Gram-positive strains
Broad Gram-positive MIC range
Strain panel susceptibility; comparator benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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